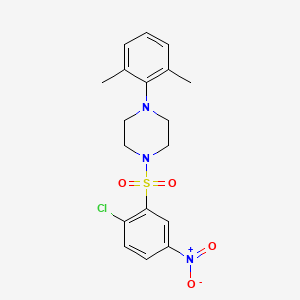

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Description

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative featuring two distinct substituents:

- A 2,6-dimethylphenyl group at the 4-position of the piperazine ring, contributing steric bulk and lipophilicity.

- A 2-chloro-5-nitrobenzenesulfonyl group at the 1-position, introducing strong electron-withdrawing properties due to the nitro (-NO₂) and sulfonyl (-SO₂-) moieties, as well as a chlorine atom at the ortho position.

The compound’s molecular weight is 437.90 g/mol (calculated from its formula: C₁₉H₂₁ClN₄O₄S).

Properties

Molecular Formula |

C18H20ClN3O4S |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |

InChI |

InChI=1S/C18H20ClN3O4S/c1-13-4-3-5-14(2)18(13)20-8-10-21(11-9-20)27(25,26)17-12-15(22(23)24)6-7-16(17)19/h3-7,12H,8-11H2,1-2H3 |

InChI Key |

LWEWTPVBLQSTFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of a nitro group to a benzene ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom.

Sulfonylation: Introduction of a sulfonyl group.

Piperazine Substitution: Coupling of the substituted benzene ring with a piperazine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a biochemical probe.

Medicine: Exploration as a potential therapeutic agent or drug candidate.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Comparative Insights:

Electron-Withdrawing Groups :

- The target compound ’s 2-chloro-5-nitrobenzenesulfonyl group provides stronger electron withdrawal compared to simpler nitro- or chloro-substituted analogs (e.g., 1-(2-nitrophenyl)piperazine derivatives) . This may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions.

- In contrast, 1-(3-chlorophenyl)-4-tetramethylphenylsulfonylpiperazine () uses a sterically hindered sulfonyl group, which may improve pharmacokinetic stability but reduce reactivity .

Compounds like 1-(3,4-methylenedioxyphenyl)piperazine () prioritize planar aromatic systems for serotonin receptor binding, whereas the target’s sulfonyl group may favor alternative targets (e.g., kinases or sulfotransferases) .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of 4-(2,6-dimethylphenyl)piperazine with 2-chloro-5-nitrobenzenesulfonyl chloride, a method analogous to procedures in (e.g., dichlorophenylpiperazine sulfonylation) .

- Derivatives like 1-(2,6-dimethylphenyl)-4-((2-oxo-pyrrolidinyl)acetyl)piperazine () require additional steps for side-chain functionalization, increasing synthetic complexity .

The nitro group in the target may confer antibacterial or antiparasitic properties, as seen in nitrophenyl-containing piperazines () .

Biological Activity

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 360.82 g/mol

This piperazine derivative exhibits several biological activities primarily through interactions with various receptors and enzymes. Notably, it has been studied for its effects on:

- Serotonin Receptors : The compound shows affinity for serotonin receptors, indicating potential applications in treating mood disorders.

- Kinase Inhibition : It has been noted for inhibiting certain kinases that are critical in cancer pathways, suggesting its role as an anticancer agent.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor Activity | Demonstrated efficacy in inhibiting tumor cell proliferation in vitro. |

| Neuropharmacological Effects | Potential antidepressant effects through serotonin receptor modulation. |

| Enzyme Inhibition | Inhibits specific kinases involved in tumor growth and metastasis. |

Case Studies

-

Antitumor Efficacy

- A study evaluated the compound's effect on various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

-

Neuropharmacological Effects

- In a behavioral study using rodent models, the compound displayed antidepressant-like effects in the forced swim test, suggesting its potential for treating depression.

-

Kinase Inhibition

- Research indicated that 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine selectively inhibited CDK4/6 kinases, which are crucial in cell cycle regulation and have been implicated in various cancers.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of the chloro and nitro groups significantly enhances its binding affinity to target receptors.

- Modifications on the piperazine ring can alter its pharmacokinetic properties and selectivity towards different biological targets.

Pharmacokinetics

Studies have shown that the compound has favorable pharmacokinetic profiles with moderate bioavailability and a half-life suitable for therapeutic applications.

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.